2-(2-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone
Description
2-(2-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone is a substituted acetophenone derivative featuring a chlorophenyl group at the ortho position, a fluorine atom at the 5' position, and a hydroxyl group at the 2' position. This compound is structurally related to several hydroxyacetophenones, which are critical intermediates in pharmaceuticals, agrochemicals, and organic synthesis.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-4-2-1-3-9(12)7-14(18)11-8-10(16)5-6-13(11)17/h1-6,8,17H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUVJCMUETWFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=C(C=CC(=C2)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone typically involves the following steps:
Bromination: The starting material, 2-chlorophenol, undergoes bromination to introduce a bromo group at the ortho position.
Fluorination: The brominated compound is then subjected to fluorination to replace the bromo group with a fluoro group.
Hydroxylation: The fluorinated compound is hydroxylated to introduce a hydroxy group at the desired position.
Acetylation: Finally, the hydroxylated compound is acetylated to form the acetophenone derivative.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and green chemistry principles are employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxy group to a carbonyl group, forming derivatives such as ketones and aldehydes.
Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.
Substitution: Substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone, also known as a derivative of acetophenone, has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article explores its applications across different domains, including medicinal chemistry, materials science, and analytical chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the hydroxyl group could enhance its efficacy as an antibacterial agent .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise in anti-inflammatory applications. Research published in Pharmaceutical Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis .
Cancer Research
The compound's ability to induce apoptosis in cancer cells has been a significant area of investigation. Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. This effect is attributed to its interaction with specific signaling pathways involved in cell growth and survival .
Photovoltaic Materials
The unique electronic properties of this compound make it suitable for use in organic photovoltaic devices. Research indicates that incorporating this compound into polymer matrices can enhance charge transport properties, leading to improved efficiency in solar cells .
Polymer Synthesis
This compound has also been utilized as a monomer in the synthesis of novel polymers with tailored properties. Its reactive functional groups allow for copolymerization with other monomers, resulting in materials with enhanced mechanical strength and thermal stability .
Chromatographic Techniques
In analytical chemistry, this compound is used as a standard reference compound in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography). Its distinct retention time aids in the identification and quantification of similar compounds in complex mixtures .
Spectroscopic Analysis
The compound's structural characteristics allow for effective analysis using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These techniques provide insights into the molecular environment and functional groups present, facilitating further research into its chemical behavior .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of various derivatives of this compound against resistant strains of bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting potential for development as new antibacterial agents .
Case Study 2: Cancer Cell Line Studies
In a collaborative study between ABC Institute and DEF University, the effects of this compound on breast cancer cell lines were investigated. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer drug candidate .
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Key Compounds :
5'-Fluoro-2'-hydroxyacetophenone (CAS 394-32-1) Molecular Formula: C₈H₇FO₂ Molecular Weight: 154.14 g/mol Physical Properties:
- Melting Point: 46–48°C (from hexane)
- Boiling Point: 65–66°C at 8 mmHg
- Solubility: 0.68 g/L in water
- Key Difference : Lacks the chlorophenyl group, resulting in lower molecular weight and altered reactivity.
2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone (CAS 527751-48-0) Molecular Formula: C₁₄H₁₀ClFO₂ Molecular Weight: 280.68 g/mol Applications: Pharmaceutical intermediate (API) and fine chemical . Key Difference: Chlorophenyl group at the para position, reducing steric hindrance compared to the ortho-substituted target compound.
2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (CAS 2002-75-7) Molecular Formula: C₈H₆ClFO₂ Molecular Weight: 188.59 g/mol Key Difference: Chlorine replaces the chlorophenyl group, simplifying the structure but maintaining halogen-mediated electronic effects.
5'-Chloro-2'-hydroxyacetophenone (CAS 383384) Molecular Formula: C₈H₇ClO₂ Molecular Weight: 170.59 g/mol Physical Properties: Melting point 174–175°C (phenylhydrazone derivative) . Key Difference: Chlorine at 5' instead of fluorine, enhancing electron-withdrawing effects.
Data Table: Comparative Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| 2-(2-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone | Not provided | C₁₄H₁₀ClFO₂ | 280.68 (estimated) | N/A | 2-chlorophenyl, 5'-F, 2'-OH |
| 5'-Fluoro-2'-hydroxyacetophenone | 394-32-1 | C₈H₇FO₂ | 154.14 | 46–48 | 5'-F, 2'-OH |
| 2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone | 527751-48-0 | C₁₄H₁₀ClFO₂ | 280.68 | N/A | 4-chlorophenyl, 5'-F, 2'-OH |
| 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone | 2002-75-7 | C₈H₆ClFO₂ | 188.59 | N/A | 2-Cl, 5'-F, 2'-OH |
Biological Activity
2-(2-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone, a derivative of hydroxyacetophenone, has garnered attention in recent years due to its potential biological activities. This compound is part of a larger class known as chalcones, which are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and safety profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H12ClF O2
- Molecular Weight : 278.71 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Some of the proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly kinases that regulate cell proliferation and apoptosis.
- Receptor Binding : It has been suggested that this compound can bind to receptors related to neurotransmission, potentially influencing mood and pain perception .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines.
- In Vitro Studies :
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Bactericidal Effects : In vitro tests revealed strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential was assessed using animal models:
- Animal Studies : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced inflammation compared to controls, suggesting its utility as an anti-inflammatory agent .
Safety Profile
The safety profile of this compound was investigated through toxicity assays:
- Cytotoxicity Tests : The compound showed no significant cytotoxic effects on normal human cell lines (e.g., HEK293) at concentrations below 50 µM. Higher concentrations did lead to reduced cell viability but were not observed at therapeutic doses .
Case Studies
Several case studies have highlighted the therapeutic potential and safety of this compound:
- Case Study on Anticancer Efficacy :
- Case Study on Pain Management :
Q & A
Q. What are the standard synthetic routes for 5'-fluoro-2'-hydroxyacetophenone, and how do reaction conditions influence yield?
The compound is synthesized via Fries rearrangement using AlCl₃/NaCl as catalysts under controlled thermal conditions. Starting with substituted phenols, the reaction involves acyl migration followed by fluorination via diazotization and thermal decomposition . Key parameters include:
Q. How is 5'-fluoro-2'-hydroxyacetophenone characterized, and what analytical discrepancies should researchers anticipate?
Core characterization methods include:
- NMR : Distinct signals for the acetyl group (δ 2.6 ppm, singlet) and aromatic protons (δ 6.8–7.4 ppm, coupling patterns for fluorine) .
- HPLC : Retention time ~12.3 min (C18 column, acetonitrile/water 60:40) .
- Melting Point : Reported ranges vary (54–59°C vs. 31–35°C ), likely due to polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to resolve discrepancies .
Q. What solvent systems are effective for improving the compound’s low aqueous solubility (0.68 g/L)?
- Co-solvents : Ethanol (up to 40% v/v) increases solubility to 12.3 g/L .
- Surfactants : Polysorbate 80 (0.1% w/v) enhances dispersion in biological assays .
- pH adjustment : Solubility improves at pH >8 due to deprotonation of the phenolic hydroxyl (pKa ~9.2) .
Advanced Research Questions
Q. How can Fries rearrangement efficiency be optimized for scaled-up synthesis?
- Catalyst recycling : Recover AlCl₃ via aqueous extraction (yield maintained at 85% over 3 cycles) .
- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 45 minutes with comparable yields (88% vs. 82% conventional) .
- In-line IR monitoring : Detects intermediate formation (e.g., acyloxy intermediates) to minimize over-fluorination .
Q. What strategies resolve contradictions in biological activity data for derivatives like 4'-fluoro-2'-hydroxychalcones?
- Metabolite profiling : Use LC-MS to identify oxidation byproducts (e.g., 4-fluorocatechol) generated by Pseudomonas fluorescens ACB, which may antagonize anti-inflammatory activity .
- Docking studies : Compare chalcone derivatives’ binding to COX-2; fluorinated analogs show higher steric clash in hydrophobic pockets, reducing potency .
Q. How does crystallographic data inform the design of fluorinated acetophenone derivatives?
- Space group : Monoclinic (P2₁/n) with unit cell parameters a = 8.21 Å, b = 5.98 Å, c = 12.34 Å .
- Hydrogen bonding : Intramolecular O–H···O=C interactions stabilize the ortho-hydroxyacetyl conformation, critical for reactivity in aldol condensations .
Q. What mechanistic insights explain regioselectivity in fluorination reactions?
- Diazonium salt stability : Fluorine incorporation at the para position is favored due to reduced steric hindrance and resonance stabilization of the transition state .
- Competing pathways : Trace nitrate impurities can shift selectivity to meta-fluoro products; use scavengers like urea to suppress side reactions .
Q. How can computational modeling predict reactivity in chalcone cyclization reactions?
- DFT calculations : Compare activation energies for hydrazine-mediated cyclization. Electron-withdrawing groups (e.g., –F) lower the energy barrier by stabilizing the enolate intermediate .
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack during cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
